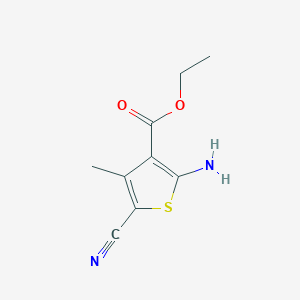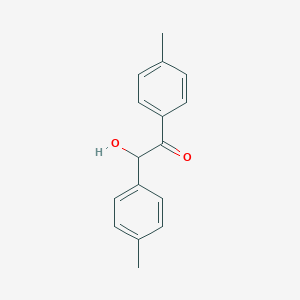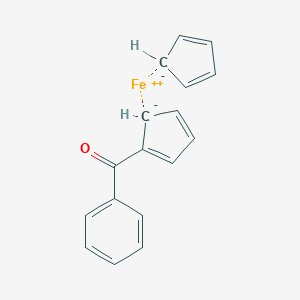
Fenil cetona, ferrocenilo (8CI)
Descripción general
Descripción
Benzoylferrocene, also known as Ferrecenophenone, Ferrocenyl phenyl ketone, Ferrocenyl (phenyl)methanone, NSC 54800, or (Benzoylcyclopentadienyl)cyclopentadienyliron, is a compound with the empirical formula C17H14FeO . Its molecular weight is 290.14 .
Synthesis Analysis
Benzoylferrocene has been used as a reactant for various chemical reactions, including deprotonative metalation of ferrocenes, oxidative chemistry, reduction of ferrocenyl ketones, and polymerization of C-ferrocenyl-substituted phosphaalkene . A series of substituted ferrocenes have been synthesized and characterized by analytical and spectroscopic tools, including X-ray diffraction analysis on single crystals .
Molecular Structure Analysis
The molecular structure of Benzoylferrocene is characterized by the presence of a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound on either side of a central iron atom .
Chemical Reactions Analysis
Benzoylferrocene has been used as a reactant in various chemical reactions. For instance, it has been used in the deprotonative metalation of ferrocenes, oxidative chemistry, reduction of ferrocenyl ketones, and polymerization of C-ferrocenyl-substituted phosphaalkene .
Physical And Chemical Properties Analysis
Benzoylferrocene is a solid compound . Its melting point ranges from 105 to 107 °C . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .
Aplicaciones Científicas De Investigación
Electrocatálisis
Antecedentes: El ferroceno, también conocido como bis(ciclopentadienil)hierro, fue descubierto a principios de la década de 1950. Su estructura única, estabilidad y propiedades redox han inspirado una investigación exhaustiva en el campo de la química organometálica . El ferroceno consiste en hierro intercalado entre dos anillos de ciclopentadienilo, formando una estructura escalonada con simetría puntual D5d.
Aplicaciones::Óptica no lineal
Aplicaciones::En resumen, los compuestos basados en ferroceno han encontrado su camino en diversas disciplinas científicas, desde sistemas energéticos hasta el diseño de fármacos, debido a sus notables propiedades y aplicaciones versátiles . Los investigadores continúan explorando nuevas vías para estas fascinantes moléculas, empujando los límites del descubrimiento científico. 🌟
Safety and Hazards
Direcciones Futuras
Benzoylferrocene and its derivatives have been investigated for their catalytic activity toward drying of alkyd resins . Fast drying of test coatings has been observed for formulations of (3-methoxybenzoyl) ferrocene . This suggests potential future applications of Benzoylferrocene and its derivatives in the paint industry .
Mecanismo De Acción
Target of Action
Ketone, ferrocenyl phenyl (8CI), also known as Benzoylferrocene or cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+), primarily targets the mitochondrial system or redox proteins in cancer cells . These targets play a crucial role in the survival and proliferation of cancer cells.
Mode of Action
The compound interacts with its targets by producing a redox pattern (ferrocenyl-ene-phenol) in the cancer cell . This interaction leads to changes in the redox state of the cell, which can disrupt the normal functioning of the cancer cells and inhibit their growth.
Biochemical Pathways
The compound affects the ketogenesis pathway , a biochemical process through which organisms produce ketone bodies by breaking down fatty acids and ketogenic amino acids . The production of reactive oxygen species (ROS), particularly the OH. radical, produced by Fenton catalysis, plays a key role in the action of the compound .
Pharmacokinetics
It is known that introducing polar functionalities on ferrocene can improve its dissolution in polar media, which could potentially enhance its bioavailability .
Result of Action
The compound’s action results in the production of ROS in cancer cells, leading to DNA oxidative damage and cell cycle arrest . This can inhibit the growth and proliferation of cancer cells, thereby exhibiting antitumor activity.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound can be enhanced in alcohol, ether, and ketone, while it is reduced in hexane . This suggests that the compound’s action could be influenced by the chemical environment in which it is present.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ketone, ferrocenyl phenyl (8CI) are largely attributed to its ferrocene core . Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and biochemical responses
Cellular Effects
The effects of Ketone, ferrocenyl phenyl (8CI) on various types of cells and cellular processes are an active area of research. Preliminary studies suggest that ferrocene-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that ferrocene-based compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar ferrocene-based compounds suggest that they exhibit excellent stability and do not degrade easily
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Benzoylferrocene can be achieved through Friedel-Crafts acylation reaction of ferrocene with benzoyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": ["Ferrocene", "Benzoyl chloride", "Anhydrous aluminum chloride", "Anhydrous dichloromethane", "Anhydrous ether"], "Reaction": ["1. In a dry flask, dissolve 1 equivalent of ferrocene in anhydrous ether.", "2. Add 1 equivalent of anhydrous aluminum chloride to the flask and stir the mixture at room temperature until the ferrocene is completely dissolved.", "3. Slowly add 1 equivalent of anhydrous dichloromethane to the mixture while stirring.", "4. In a separate flask, dissolve 1 equivalent of benzoyl chloride in anhydrous dichloromethane.", "5. Add the benzoyl chloride solution dropwise to the ferrocene solution while stirring vigorously.", "6. Allow the reaction mixture to stir at room temperature for 24 hours.", "7. Quench the reaction by slowly adding water to the mixture while stirring.", "8. Extract the organic layer with dichloromethane and dry over anhydrous magnesium sulfate.", "9. Filter and evaporate the solvent to obtain the crude product.", "10. Purify the product by recrystallization from a suitable solvent."] } | |
Número CAS |
1272-44-2 |
Fórmula molecular |
C17H24FeO |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
cyclopentane;cyclopentyl(phenyl)methanone;iron |
InChI |
InChI=1S/C12H14O.C5H10.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,11H,4-5,8-9H2;1-5H2; |
Clave InChI |
NOVVNDDNXWMHCU-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |
SMILES canónico |
C1CCCC1.C1CCC(C1)C(=O)C2=CC=CC=C2.[Fe] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Benzoylferrocene has the molecular formula C17H14FeO and a molecular weight of 290.14 g/mol. []
A: Benzoylferrocene has been characterized using various spectroscopic techniques, including IR, UV, and NMR. [, , , , ] For instance, studies have examined the UV spectra of halogenated benzoylferrocenes, revealing specific patterns in the λmax values depending on the halogen substituent and its position. [] Resonance Raman spectroscopy has also been employed to investigate the excited-state distortions of benzoylferrocene and 1,1'-dibenzoylferrocene. []
A: Benzoylferrocene and its derivatives have been investigated for their catalytic properties in the curing of alkyd resins. [, , ] Studies have demonstrated their ability to act as cobalt-free driers, accelerating the drying process of alkyd-based paints. [, ] The catalytic activity has been linked to the release of free radicals during the curing process. []
A: Modifying the periphery of benzoylferrocene with different substituents significantly impacts its catalytic activity in alkyd resin curing. [] This structure-activity relationship has been explored through synthesizing various derivatives and evaluating their performance using mechanical tests and time-resolved infrared spectroscopy. Notably, the introduction of a 3-methoxybenzoyl group led to a significant enhancement in drying time. []
A: Yes, DFT (Density Functional Theory) calculations have been employed to investigate various aspects of benzoylferrocene derivatives, including their third-order optical nonlinearity and electronic properties. [] These calculations provide valuable insights into the structure-property relationships of these compounds and guide further experimental investigations.
ANone: A variety of analytical techniques have been employed to characterize and quantify benzoylferrocene and its derivatives. These include:
- Electrochemical techniques: Cyclic voltammetry and rotating disk voltammetry have been used to study the electrochemical behavior of benzoylferrocene and its derivatives. [, , ] These techniques provide valuable information on redox potentials and electron transfer kinetics.
- Spectroscopic techniques: UV-Vis spectroscopy has been extensively used to characterize the electronic transitions and study the effects of structural modifications on the absorption properties of benzoylferrocene derivatives. [, , ]
- Mass spectrometry: MALDI-MS has been used to investigate the degradation effects of benzoylferrocene on polymers like PEG and PMMA. [] Electrospray ionization mass spectrometry (ESI-MS) has also been employed to study the photochemical reactions of benzoylferrocene, allowing for the detection of short-lived intermediates and products. []
ANone: The discovery of ferrocene in 1951 marked a turning point in organometallic chemistry, paving the way for the synthesis and study of numerous derivatives, including benzoylferrocene. Since then, key milestones include:
- Early synthesis and characterization: The synthesis and initial characterization of benzoylferrocene laid the foundation for further investigations into its properties and applications. []
- Exploration of catalytic activity: The identification of benzoylferrocene and its derivatives as potential catalysts for alkyd resin curing opened up new avenues for their application in industrial processes. [, , ]
- Photochemical studies: Research on the photochemical behavior of benzoylferrocene, including its degradation pathways and photo-induced reactions, has broadened our understanding of its reactivity and potential applications. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



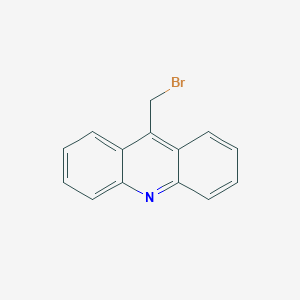
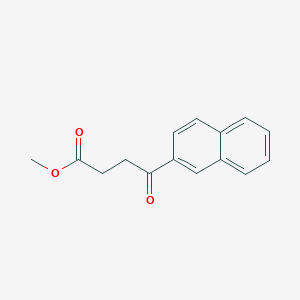
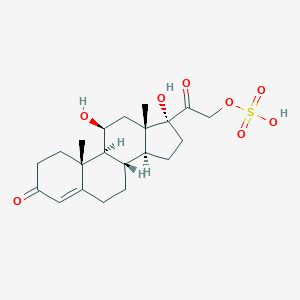
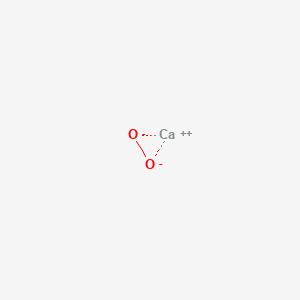
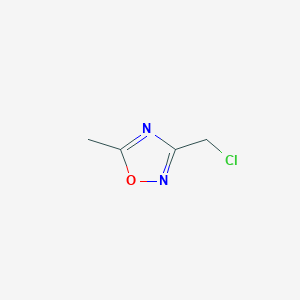

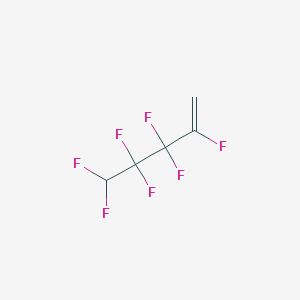

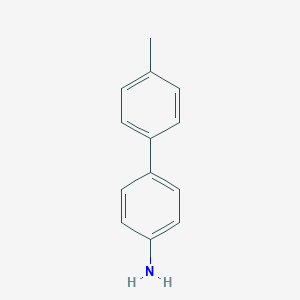
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)

